molecular formula C16H24N6Si B6289271 Tris(3,5-dimethylpyrazol-1-yl)methylsilane CAS No. 162716-43-0

Tris(3,5-dimethylpyrazol-1-yl)methylsilane

Cat. No.: B6289271
CAS No.: 162716-43-0
M. Wt: 328.49 g/mol
InChI Key: YNMPLOOCOIRDED-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylpyrazol-1-yl)methylsilane is an organosilicon compound characterized by the presence of three 3,5-dimethylpyrazolyl groups attached to a central silicon atom

Preparation Methods

The synthesis of Tris(3,5-dimethylpyrazol-1-yl)methylsilane typically involves the reaction of 3,5-dimethylpyrazole with a silicon-containing precursor. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tris(3,5-dimethylpyrazol-1-yl)methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(3,5-dimethylpyrazol-1-yl)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the development of advanced materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which Tris(3,5-dimethylpyrazol-1-yl)methylsilane exerts its effects is primarily through its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers and influencing their reactivity and stability. This coordination can affect various molecular pathways, depending on the specific metal ion and the context of the reaction .

Comparison with Similar Compounds

Tris(3,5-dimethylpyrazol-1-yl)methylsilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its silicon-centered structure, which imparts different chemical properties and reactivity compared to its boron or benzene-centered analogs.

Properties

IUPAC Name

tris(3,5-dimethylpyrazol-1-yl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6Si/c1-11-8-14(4)20(17-11)23(7,21-15(5)9-12(2)18-21)22-16(6)10-13(3)19-22/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMPLOOCOIRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1[Si](C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579044
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162716-43-0
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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